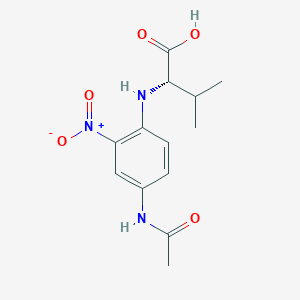
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a nitro group, and a methylbutanoic acid moiety. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The addition of an acetamido group, usually achieved by reacting the nitroaromatic compound with acetic anhydride in the presence of a catalyst.
Amino Acid Coupling: The coupling of the acetamido-nitroaromatic compound with a suitable amino acid derivative, such as (S)-3-methylbutanoic acid, using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetamido group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: Formation of (2S)-2-(4-amino-2-nitroanilino)-3-methylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of (2S)-2-(4-nitroanilino)-3-methylbutanoic acid and acetic acid.
Scientific Research Applications
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-amino-2-nitroanilino)-3-methylbutanoic acid: Similar structure but with an amino group instead of an acetamido group.
(2S)-2-(4-acetamido-2-chloroanilino)-3-methylbutanoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid is unique due to the presence of both acetamido and nitro groups, which confer distinct chemical reactivity and biological activity. The specific (2S) configuration also contributes to its unique stereochemical properties, influencing its interactions with other molecules.
Properties
IUPAC Name |
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-7(2)12(13(18)19)15-10-5-4-9(14-8(3)17)6-11(10)16(20)21/h4-7,12,15H,1-3H3,(H,14,17)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSOCJXMXMBGFD-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














